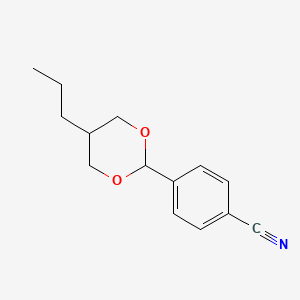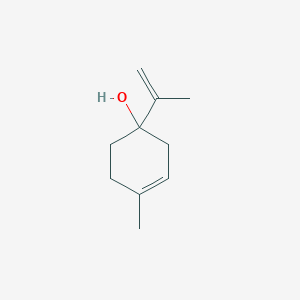
p-Mentha-1,8-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Mentha-1, 8-dien-4-ol, also known as limonen-4-ol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 8-dien-4-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, p-mentha-1, 8-dien-4-ol is primarily located in the cytoplasm. Outside of the human body, p-mentha-1, 8-dien-4-ol can be found in a number of food items such as pepper (spice), citrus, spearmint, and caraway. This makes p-mentha-1, 8-dien-4-ol a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
1. Genotoxicity Evaluation
p-Mentha-1,8-dien-7-al, a structurally related compound to p-Mentha-1,8-dien-4-ol, has been studied for its genotoxic potential. The European Food Safety Authority requested a battery of genotoxicity assays due to concerns about the chemical structure and DNA reactivity. The in vivo studies in rats indicated no significant genotoxic potential (Cohen et al., 2016).
2. Pheromone Component in Insects
p-Mentha-1,3-dien-8-ol, a variant of p-Mentha-1,8-dien-4-ol, has been identified as a pheromone component in the cerambycid beetle Paranoplium gracile. This compound attracted both male and female beetles, suggesting its role as an aggregation-sex pheromone (Collignon et al., 2019).
3. Corrosion Inhibition
2-Allyl-p-mentha-6,8-dien-2-ols, which are derivatives of p-Mentha-1,8-dien-4-ol, have been tested as corrosion inhibitors for steel in hydrochloric acid. These compounds showed significant inhibition efficiency, highlighting their potential in industrial applications (Kharchouf et al., 2014).
4. Metabolism in Animals
The metabolism of d-limonene (p-Mentha-1,8-diene) in rabbits has been studied, providing insights into the metabolic pathways of related compounds like p-Mentha-1,8-dien-4-ol. The study identified various metabolites, contributing to the understanding of biotransformation in animals (Kodama et al., 1974).
5. Aromatic Applications
Synthesis and olfactory evaluation of (8S)-(−)-p-Mentha-1,3-dien-9-ol and its esters, similar to p-Mentha-1,8-dien-4-ol, have been explored. These compounds exhibited floral, fruity, and herbaceous notes, indicating their potential in the fragrance industry (Radoias et al., 2017).
6. Antimicrobial Activity
Nanostructured systems containing essential oils with constituents like trans-p-mentha-2,8-dien-1-ol have shown improved antimicrobial activity. This study highlights the potential of using nanoformulations to enhance the efficacy of natural compounds (Seibert et al., 2019).
Propriétés
Numéro CAS |
3419-02-1 |
|---|---|
Nom du produit |
p-Mentha-1,8-dien-4-ol |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,11H,1,5-7H2,2-3H3 |
Clé InChI |
OVKDFILSBMEKLT-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)(C(=C)C)O |
SMILES canonique |
CC1=CCC(CC1)(C(=C)C)O |
Autres numéros CAS |
3419-02-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



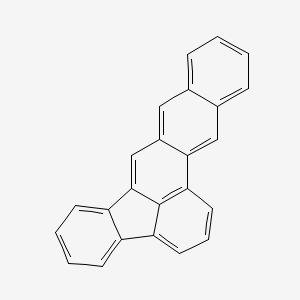
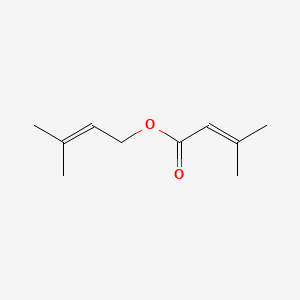
![1-[(5,7-Dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]anthraquinone](/img/structure/B1618408.png)
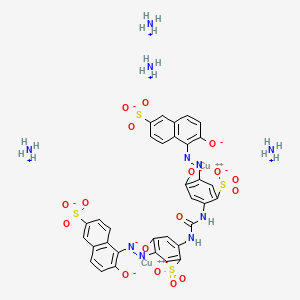
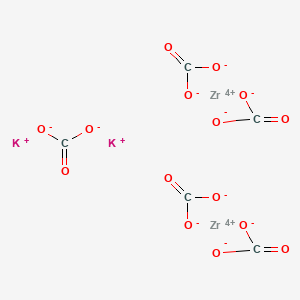
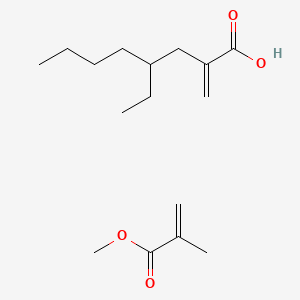
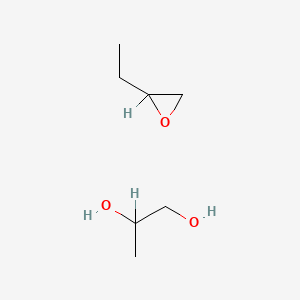
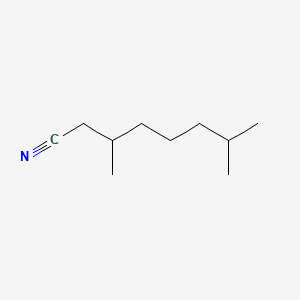
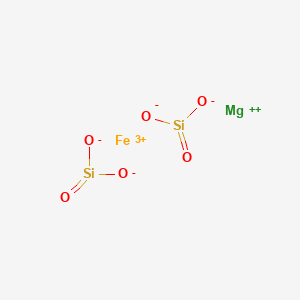
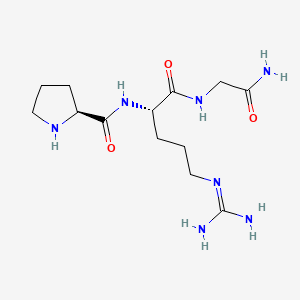
![Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B1618421.png)

